4,5'-Bipyrimidine, 4',6-bis(methylthio)-
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Overview
Description
4,5’-Bipyrimidine, 4’,6-bis(methylthio)- is a heterocyclic compound with the molecular formula C10H10N4S2 This compound is characterized by the presence of two pyrimidine rings connected by a single bond, with methylthio groups attached at the 4’ and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5’-Bipyrimidine, 4’,6-bis(methylthio)- typically involves the reaction of appropriate pyrimidine derivatives with methylthiolating agents. One common method includes the use of 4,5’-bipyrimidine as a starting material, which undergoes methylthiolation at the 4’ and 6 positions using reagents such as methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,5’-Bipyrimidine, 4’,6-bis(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio groups, typically using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Desulfurized bipyrimidine derivatives.
Substitution: Various substituted bipyrimidine derivatives.
Scientific Research Applications
4,5’-Bipyrimidine, 4’,6-bis(methylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4,5’-Bipyrimidine, 4’,6-bis(methylthio)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
4,5’-Bipyrimidine: Lacks the methylthio groups, making it less reactive in certain chemical reactions.
4,6-Dimethylthio-2,5-bipyrimidine: Similar structure but with different substitution patterns, leading to distinct chemical and biological properties.
Uniqueness: 4,5’-Bipyrimidine, 4’,6-bis(methylthio)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methylthio groups enhances its ability to undergo various chemical transformations and interact with biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
59549-36-9 |
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Molecular Formula |
C10H10N4S2 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
4-methylsulfanyl-5-(6-methylsulfanylpyrimidin-4-yl)pyrimidine |
InChI |
InChI=1S/C10H10N4S2/c1-15-9-3-8(12-6-13-9)7-4-11-5-14-10(7)16-2/h3-6H,1-2H3 |
InChI Key |
PVFJGJNAGNLMBK-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC(=C1)C2=CN=CN=C2SC |
Origin of Product |
United States |
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